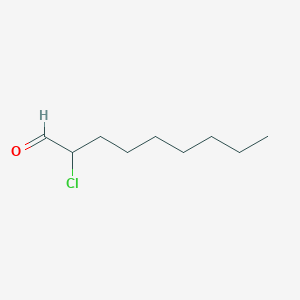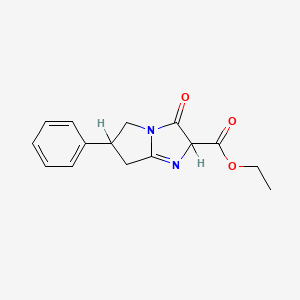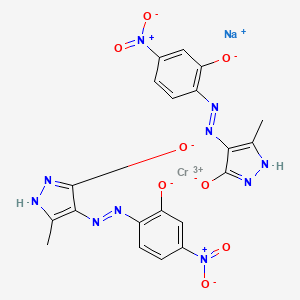
4-(Benzyloxy)-4-methoxycyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-4-methoxycyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes both benzyloxy and methoxy functional groups attached to a cyclohexa-2,5-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-4-methoxycyclohexa-2,5-dien-1-one typically involves the reaction of 4-methoxyphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the benzyloxy group. The cyclohexa-2,5-dien-1-one core can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoquinone derivatives.
Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-one core to a more saturated cyclohexanone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products:
Oxidation: Benzoquinone derivatives.
Reduction: Cyclohexanone derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-4-methoxycyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The cyclohexa-2,5-dien-1-one core can undergo redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but has a different core structure.
4-(Benzyloxy)-3-methoxybenzaldehyde: Similar functional groups but with an aldehyde core.
4-(Benzyloxy)-2-hydroxybenzylidene: Contains a benzyloxy group and a hydroxyl group on a benzylidene core.
Uniqueness: 4-(Benzyloxy)-4-methoxycyclohexa-2,5-dien-1-one is unique due to its combination of benzyloxy and methoxy groups on a cyclohexa-2,5-dien-1-one core, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
73010-55-6 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-methoxy-4-phenylmethoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H14O3/c1-16-14(9-7-13(15)8-10-14)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
RNVPXDMUSPVBIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=CC(=O)C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


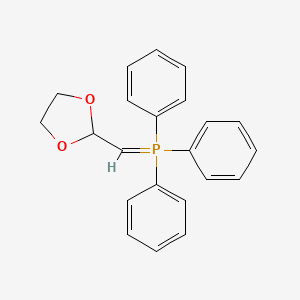
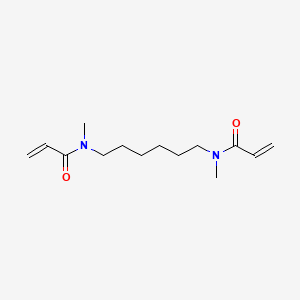
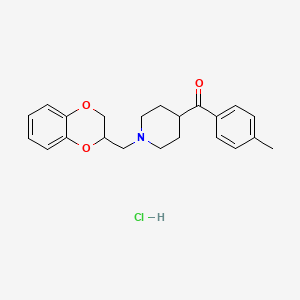
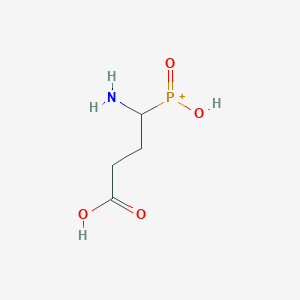
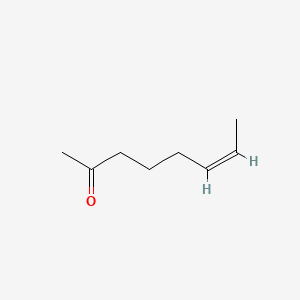
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)


